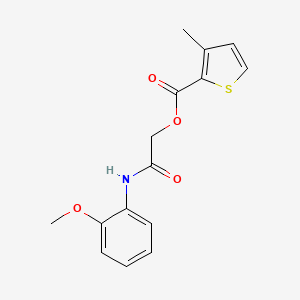
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as MOCET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MOCET is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Methods : Sahu et al. (2015) describe a method for synthesizing related compounds, including 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This process involves the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates by alkoxide ions, indicating a versatile approach to synthesizing various thiophene derivatives (Sahu et al., 2015).
Amino-imino Tautomerism : Brandsma et al. (1998) studied compounds such as 2-N-methylamino-3-methoxythiophene and 2-N-phenylamino-3-methoxythiophene, which are synthesized from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene. They discovered an equilibrium with the imino tautomers, revealing important insights into the tautomeric behavior of similar compounds (Brandsma et al., 1998).
Biological and Pharmacological Applications
Antimicrobial Activity : Prasad et al. (2017) investigated the antimicrobial properties of 2-aminothiophene derivatives. They synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and evaluated their antibacterial activity, demonstrating the potential of such compounds in antimicrobial applications (Prasad et al., 2017).
Anticancer Potential : In the context of cancer research, Thomas et al. (2014) explored methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a similar compound, for its tumor-selective properties. They found it preferentially inhibited the proliferation of various tumor cell lines, indicating the potential of related compounds in cancer therapy (Thomas et al., 2014).
Electronic and Material Science Applications
- Hole-Transporting Molecules : Li et al. (2014) reported the synthesis of electron-rich molecules containing thiophene cores, like the one , for use in perovskite-based solar cells. These compounds achieved high power conversion efficiencies, highlighting their potential in solar energy technologies (Li et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-21-14(10)15(18)20-9-13(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIRYFIEGVMNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

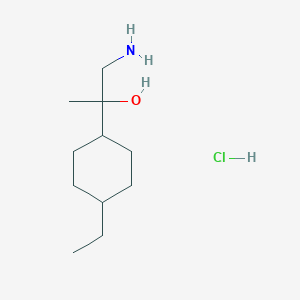
![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
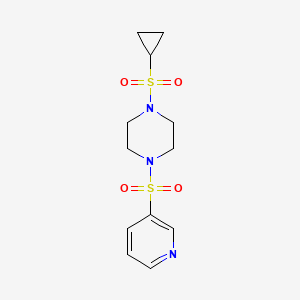

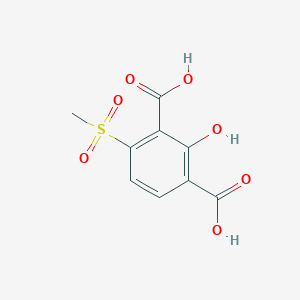
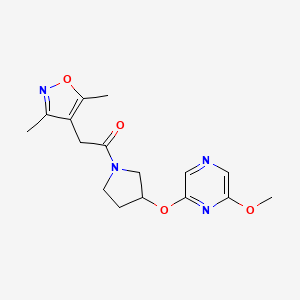
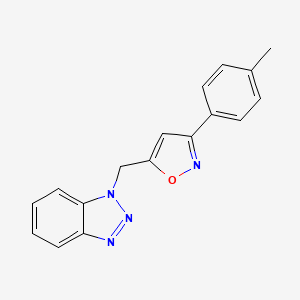
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
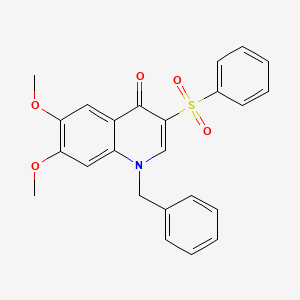
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

